5-(4-Methoxyphenyl)thiophene-2-carbohydrazide

Description

Chemical Identity and International Union of Pure and Applied Chemistry Nomenclature

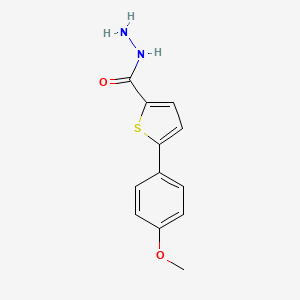

This compound is a heterocyclic organic compound with the molecular formula C₁₂H₁₂N₂O₂S and a molecular weight of 248.30 grams per mole. The compound is registered under the Chemical Abstracts Service number 69202-24-0 and bears the MDL number MFCD06200930. According to International Union of Pure and Applied Chemistry nomenclature conventions, the systematic name for this compound is this compound, which accurately reflects its structural composition consisting of a thiophene ring substituted at the 5-position with a 4-methoxyphenyl group and at the 2-position with a carbohydrazide moiety.

The Simplified Molecular Input Line Entry System representation of this compound is COc1ccc(cc1)c2ccc(s2)C(=O)NN, which provides a linear notation describing the molecular structure. The International Chemical Identifier for the compound is InChI=1S/C12H12N2O2S/c1-16-9-4-2-8(3-5-9)10-6-7-11(17-10)12(15)14-13/h2-7H,13H2,1H3,(H,14,15), and its corresponding International Chemical Identifier Key is RQNCKVGCHJREPC-UHFFFAOYSA-N. These standardized identifiers ensure unambiguous chemical communication and facilitate database searches across various chemical information systems.

The structural architecture of this compound features a planar five-membered thiophene ring system that exhibits aromatic character through extensive π-electron delocalization. The methoxyphenyl substituent at the 5-position provides electronic modification of the thiophene core, while the carbohydrazide group at the 2-position introduces hydrogen bonding capability and potential for further chemical transformations. This unique combination of structural elements contributes to the compound's distinctive chemical properties and reactivity patterns.

Historical Development in Heterocyclic Chemistry Research

The development of thiophene-carbohydrazide derivatives, including this compound, emerged from the broader evolution of heterocyclic chemistry research that began in the late 19th century. Thiophene itself was first discovered by Viktor Meyer in 1882 as a contaminant in benzene, when he observed that isatin forms a blue dye upon mixing with sulfuric acid and crude benzene. This serendipitous discovery laid the groundwork for systematic investigations into thiophene chemistry and its derivatives.

The specific focus on carbohydrazide derivatives developed significantly during the mid-20th century as researchers recognized the versatile synthetic potential of these compounds. Carbohydrazide and thiocarbohydrazide derivatives gained prominence due to their applications as building blocks in heterocycle synthesis, particularly for the preparation of hydrazones, Schiff bases, and various nitrogen-containing heterocycles. The hydrazinecarbothioamide group became especially valuable in synthetic chemistry, leading to comprehensive reviews documenting their applications in heterocycle synthesis.

Recent decades have witnessed an intensification of research into thiophene-carbohydrazide compounds, driven by their demonstrated biological activities and synthetic utility. The development of microwave-assisted synthesis methods has significantly improved the preparation of these compounds, with researchers achieving excellent yields under mild conditions. Particularly noteworthy is the advancement in synthetic methodologies that allow for the direct conversion of thiophene carboxylic acid derivatives into hydrazides with yields exceeding 90 percent. These methodological improvements have facilitated broader research applications and enhanced the accessibility of these compounds for various research purposes.

The contemporary research landscape has expanded to include sophisticated applications of thiophene-carbohydrazide derivatives in materials science, particularly in the development of chemosensors and fluorescent probes. Recent investigations have demonstrated the utility of these compounds in developing highly selective, dual-responsive chemosensors for metal ion detection and biological applications. This evolution reflects the maturation of heterocyclic chemistry as a field and the growing recognition of thiophene-carbohydrazide derivatives as valuable research tools.

Position Within Thiophene-Carbohydrazide Derivatives

This compound occupies a distinctive position within the broader family of thiophene-carbohydrazide derivatives, representing a sophisticated example of structural modification aimed at enhancing biological and chemical properties. The compound belongs to the class of 5-aryl-substituted thiophene-2-carbohydrazides, where the aryl substituent significantly influences the electronic properties and reactivity of the parent thiophene core. This structural classification places it among compounds that have demonstrated enhanced biological activities compared to unsubstituted thiophene-carbohydrazide analogs.

Within the synthetic chemistry context, this compound serves as an important intermediate in the preparation of more complex heterocyclic systems. Research has demonstrated its utility in synthesizing 1,2,4-triazole derivatives through cyclization reactions with haloaryl isothiocyanates. The compound's carbohydrazide functionality provides multiple reactive sites for further chemical transformations, including the formation of hydrazones, thiosemicarbazides, and various nitrogen-containing heterocycles. This versatility positions it as a valuable building block in combinatorial chemistry approaches for drug discovery.

The following table summarizes key structural and chemical data for this compound compared to related thiophene-carbohydrazide derivatives:

| Compound | Molecular Formula | Molecular Weight | Substitution Pattern | Research Applications |

|---|---|---|---|---|

| Thiophene-2-carbohydrazide | C₅H₆N₂OS | 142.18 | Unsubstituted | Basic synthetic intermediate |

| 5-Bromothiophene-2-carbohydrazide | C₅H₅BrN₂OS | 221.07 | 5-Bromo | Halogenated building block |

| This compound | C₁₂H₁₂N₂O₂S | 248.30 | 5-(4-Methoxyphenyl) | Chemosensing, antimicrobial |

The methoxyphenyl substitution in this compound introduces significant electronic effects that distinguish it from simpler thiophene-carbohydrazide analogs. The methoxy group serves as an electron-donating substituent, enhancing the electron density on the thiophene ring and potentially improving binding interactions with biological targets. This electronic modification has proven beneficial in chemosensing applications, where the compound demonstrates enhanced fluorescence properties upon coordination with metal ions such as copper and fluoride.

Comparative studies within thiophene-carbohydrazide derivatives have revealed that this compound exhibits superior performance in certain biological assays compared to unsubstituted analogs. Research investigating antimicrobial activities has shown that aryl-substituted thiophene-carbohydrazides, including the 4-methoxyphenyl derivative, demonstrate enhanced activity against various bacterial strains. These findings underscore the importance of strategic structural modifications in optimizing the biological properties of thiophene-carbohydrazide derivatives.

Properties

IUPAC Name |

5-(4-methoxyphenyl)thiophene-2-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2S/c1-16-9-4-2-8(3-5-9)10-6-7-11(17-10)12(15)14-13/h2-7H,13H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQNCKVGCHJREPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC=C(S2)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10377033 | |

| Record name | 5-(4-Methoxyphenyl)thiophene-2-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10377033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69202-24-0 | |

| Record name | 5-(4-Methoxyphenyl)thiophene-2-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10377033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Starting Material Preparation: Thiophene-2-Carboxylic Acid Derivatives

The synthesis of 5-(4-Methoxyphenyl)thiophene-2-carbohydrazide typically begins with the preparation or procurement of thiophene-2-carboxylic acid or its derivatives. Thiophene-2-carboxylic acids are well-documented heterocyclic compounds and can be synthesized by established methods, including:

- Halogenation and subsequent functional group transformations on thiophene rings.

- Oxidation of methylthiophenes.

- Direct carboxylation of thiophene derivatives.

The corresponding thiophene-2-carboxylic acid chlorides (acyl chlorides) are often prepared from the acids using reagents such as thionyl chloride or oxalyl chloride, facilitating further nucleophilic substitution reactions.

Formation of 5-(4-Methoxyphenyl)thiophene-2-Carboxylic Acid Ester

The 4-methoxyphenyl substituent is introduced typically via esterification or coupling reactions involving 4-methoxyphenyl-containing reagents:

- Esterification of thiophene-2-carboxylic acid with 4-methoxyphenol or related phenolic derivatives under acidic catalysis (e.g., sulfuric acid or acidic ion exchangers) can yield the corresponding ester.

- Alternatively, transesterification or nucleophilic substitution using 4-methoxyphenyl halides may be employed.

These esterification reactions are usually conducted under reflux conditions in solvents such as methylene chloride or dioxane, sometimes with azeotropic removal of water to drive the reaction forward.

Conversion to Carbohydrazide

The critical step in the preparation of this compound is the transformation of the ester or acid chloride intermediate into the carbohydrazide derivative:

- Hydrazinolysis : The ester or acid chloride is reacted with hydrazine hydrate under reflux conditions, typically in solvents like ethanol or 1,4-dioxane. This reaction replaces the ester or acyl chloride group with the carbohydrazide (-CONHNH2) functionality.

- The reaction is generally performed for several hours (e.g., 4 hours reflux) to ensure complete conversion.

- The product is isolated by precipitation upon cooling and purified by recrystallization from suitable solvents such as 1,4-dioxane.

This method yields the target carbohydrazide with high purity and moderate to good yields (reported yields around 70-80% in analogous systems).

Alternative Synthetic Routes and Functionalization

Additional synthetic routes involving diazotization and coupling reactions have been reported for related thiophene carbohydrazides, which may be adapted for the 5-(4-Methoxyphenyl) derivative:

- Diazotization of amino-substituted thiophene derivatives followed by coupling with 4-methoxybenzene diazonium salts can introduce the methoxyphenyl group at the 5-position.

- Subsequent hydrazide formation is achieved via hydrazinolysis of the corresponding esters or amides.

These methods allow for structural diversification and fine-tuning of the thiophene core substituents.

Summary Table of Preparation Steps

| Step | Reaction Type | Reagents/Conditions | Outcome | Notes |

|---|---|---|---|---|

| 1 | Thiophene-2-carboxylic acid synthesis | Known methods (oxidation, halogenation) | Thiophene-2-carboxylic acid | Starting material |

| 2 | Esterification | 4-Methoxyphenol, acid catalyst, reflux in solvent | 5-(4-Methoxyphenyl)thiophene-2-carboxylate ester | Ester intermediate |

| 3 | Hydrazinolysis | Hydrazine hydrate, reflux in ethanol or dioxane | This compound | Target carbohydrazide |

| 4 | Diazotization & coupling (alternative) | Sodium nitrite, HCl, 4-methoxyaniline, base | Arylhydrazone derivatives | For functional group diversification |

Research Findings and Yield Data

- Hydrazinolysis reactions converting esters to carbohydrazides typically proceed with yields ranging from 70% to 80% under reflux in ethanol or 1,4-dioxane.

- Esterification reactions catalyzed by sulfuric acid or acidic ion exchangers can be optimized by azeotropic removal of water, improving yield and purity.

- Diazotization and coupling reactions for aryl substitution on the thiophene ring have been successfully applied to related thiophene derivatives bearing hydrazide groups, providing a versatile synthetic platform.

Chemical Reactions Analysis

Types of Reactions

5-(4-Methoxyphenyl)thiophene-2-carbohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have indicated that 5-(4-Methoxyphenyl)thiophene-2-carbohydrazide exhibits significant anticancer properties. It has been tested against various cancer cell lines, showing potential in inhibiting cell proliferation and inducing apoptosis. The mechanism of action is believed to involve the modulation of specific signaling pathways related to cell growth and survival .

Antimicrobial Properties

The compound has also demonstrated antimicrobial activity against a range of pathogens. Research indicates that it can inhibit the growth of bacteria and fungi, making it a candidate for developing new antimicrobial agents. Its efficacy in this area is attributed to its ability to disrupt microbial cell membranes .

Materials Science

Synthesis of Novel Polymers

this compound is utilized in the synthesis of advanced polymers. Its unique electronic properties allow for the creation of materials with enhanced conductivity and stability, which are essential for applications in organic electronics and photonics .

Dye Applications

The compound is also explored for its potential as a dye precursor in various applications, including textiles and bio-imaging. Its ability to form stable complexes with metal ions enhances its utility in dye-sensitized solar cells and fluorescent markers .

Analytical Chemistry

Reagent in Chemical Analysis

In analytical chemistry, this compound serves as a reagent for detecting specific biomolecules. Its derivatives can be employed in colorimetric assays, providing a visual indication of the presence of target analytes in biological samples .

Case Studies

| Study | Focus Area | Findings |

|---|---|---|

| Study 1 | Anticancer Activity | Demonstrated significant inhibition of cancer cell proliferation in vitro; potential pathways identified include apoptosis induction. |

| Study 2 | Antimicrobial Properties | Showed effectiveness against Gram-positive and Gram-negative bacteria; potential for development into new antimicrobial agents. |

| Study 3 | Material Synthesis | Utilized as a building block for conductive polymers; improved electrical properties observed in synthesized materials. |

| Study 4 | Analytical Applications | Developed colorimetric assays for biomolecule detection; effective in various biological matrices. |

Mechanism of Action

The mechanism of action of 5-(4-Methoxyphenyl)thiophene-2-carbohydrazide is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to its therapeutic effects .

Comparison with Similar Compounds

4-Methyl-2-(4-(Trifluoromethyl)phenyl)thiazole-5-carbohydrazide

- Core Structure : Thiazole (a six-membered ring with nitrogen and sulfur) vs. thiophene (five-membered sulfur-containing ring) in the target compound.

- Substituents : A trifluoromethyl (-CF₃) group at the phenyl ring (electron-withdrawing) vs. methoxy (-OCH₃, electron-donating) in 5-(4-methoxyphenyl)thiophene-2-carbohydrazide.

- Synthesis : Both compounds are synthesized via hydrazine hydrate reacting with esters. For example, 4-Methyl-2-(4-(trifluoromethyl)phenyl)thiazole-5-carbohydrazide is derived from ethyl ester precursors under heating .

N’-(Adamantan-2-ylidene)thiophene-2-carbohydrazide

- Core Structure : Shares the thiophene-carbohydrazide backbone but replaces the 4-methoxyphenyl group with an adamantane moiety.

- Functional Impact : Adamantane’s rigid, lipophilic structure enhances membrane permeability and resistance to enzymatic degradation, making this compound a potent antimycobacterial agent. In contrast, the methoxyphenyl group in the target compound may favor interactions with polar residues in enzyme pockets .

1-Thiocarbamoyl-3,5-Diphenyl-2-Pyrazolines

- Core Structure : Pyrazoline (a five-membered ring with two adjacent nitrogens) vs. thiophene.

- Substituents : These compounds feature thiocarbamoyl (-NH-CS-NH₂) and substituted phenyl groups. For example, 3-(4-methylphenyl)-5-(4-methoxyphenyl)-2-pyrazoline shares the 4-methoxyphenyl substituent but lacks the thiophene-carbohydrazide motif.

- Activity : Demonstrated antidepressant effects in behavioral assays, suggesting that the 4-methoxyphenyl group contributes to CNS activity, though the pyrazoline core may offer distinct pharmacokinetic profiles compared to thiophene derivatives .

5-(Methoxycarbonyl)thiophene-2-carboxylic Acid

- Core Structure : Thiophene with a carboxylic acid (-COOH) at position 2 and methoxycarbonyl (-COOCH₃) at position 5.

- The methoxycarbonyl group is less nucleophilic than the carbohydrazide, limiting its utility in condensation reactions .

Structural and Electronic Analysis

| Parameter | This compound | 4-Methyl-2-(4-(trifluoromethyl)phenyl)thiazole-5-carbohydrazide | N’-(Adamantan-2-ylidene)thiophene-2-carbohydrazide |

|---|---|---|---|

| Core Heterocycle | Thiophene | Thiazole | Thiophene |

| Key Substituent | 4-Methoxyphenyl (-OCH₃) | 4-Trifluoromethyl (-CF₃) | Adamantane |

| Electronic Effect | Electron-donating | Electron-withdrawing | Lipophilic, steric bulk |

| Synthetic Route | Hydrazine + ester intermediate | Hydrazine + ester intermediate | Condensation with adamantane derivatives |

| Potential Bioactivity | Enzyme inhibition, antimicrobial | CNS penetration, metabolic stability | Antimicrobial (Mycobacteria) |

Biological Activity

5-(4-Methoxyphenyl)thiophene-2-carbohydrazide is an organic compound that has garnered attention due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on current research findings.

Chemical Structure and Properties

The compound features a thiophene ring substituted with a 4-methoxyphenyl group and a carbohydrazide functional group. Its molecular formula is C12H12N4O2S, indicating a complex structure that integrates both aromatic and heterocyclic components. The presence of the methoxy group enhances solubility and reactivity, which may contribute to its biological activity.

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

- Condensation Reactions : Typically involving the reaction of thiophene derivatives with hydrazines under acidic conditions.

- Coupling Reactions : Utilizing arylboronic acids in a Suzuki coupling reaction to form the desired thiophene derivatives.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Antimicrobial Activity : Preliminary studies have shown that this compound possesses significant antibacterial properties against various strains of bacteria, including resistant strains. For instance, it demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli.

- Anticancer Potential : The compound has been evaluated for its anti-proliferative effects on cancer cell lines such as HepG-2 (liver cancer) and MCF-7 (breast cancer). In vitro studies revealed an IC50 value of less than 25 μM, indicating potent activity against these cell lines.

- Antioxidant Properties : The compound also exhibits antioxidant activity, which is crucial for mitigating oxidative stress in biological systems.

Antimicrobial Activity

A study investigated the antimicrobial efficacy of various thiophene derivatives, including this compound. The results indicated that this compound had a minimum inhibitory concentration (MIC) as low as 3.125 mg/mL against XDR Salmonella Typhi, outperforming several standard antibiotics .

Anticancer Activity

In another study, the anti-proliferative effects of this compound were tested against multiple cancer cell lines using the MTT assay. The results showed that the compound significantly inhibited cell growth in HepG-2 and MCF-7 cells, with a notable correlation between structural modifications and biological activity .

Comparison with Similar Compounds

To contextualize the activity of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 3-Amino-5-(4-methoxyphenyl)thiophene-2-carboxamide | Structure | Exhibits strong antimicrobial activity |

| 5-Bromothiophene-2-carboxylic acid | Structure | Known for its reactivity in coupling reactions |

| 5-(3-Fluorophenyl)thiophene-2-carboxylic acid | Structure | Notable for its electronic properties in materials science |

Applications

The unique combination of structural features in this compound suggests various potential applications:

- Pharmaceutical Development : It serves as an intermediate in synthesizing novel pharmaceuticals targeting antimicrobial and anticancer therapies.

- Material Science : The compound is being explored for its properties in creating advanced materials, including conductive polymers used in electronics.

- Agrochemicals : Research is ongoing to evaluate its efficacy as a component in agrochemical formulations.

Q & A

Basic: What synthetic methodologies are recommended for preparing 5-(4-Methoxyphenyl)thiophene-2-carbohydrazide, and how can reaction conditions be optimized?

Answer:

The compound is typically synthesized via condensation reactions between thiophene-2-carboxylic acid derivatives and hydrazine. For example, a common route involves refluxing 5-(4-methoxyphenyl)thiophene-2-carboxylic acid with hydrazine hydrate in ethanol, followed by recrystallization. Optimization includes adjusting reaction time (e.g., 18–24 hours), stoichiometry (1:1.2 molar ratio of acid to hydrazine), and solvent choice (e.g., acetic acid for improved solubility). Purity is confirmed via melting point analysis and HPLC. For derivatives, substituents on the phenyl ring may require protection/deprotection strategies, as seen in analogous thiophene-carbohydrazide syntheses .

Basic: Which analytical techniques are critical for structural characterization of this compound?

Answer:

Key techniques include:

- X-ray diffraction (XRD): Resolves crystal packing and confirms the endo-isomer configuration (e.g., using SHELXL/SHELXS software for refinement) .

- FT-IR and NMR: Identify functional groups (e.g., C=O at ~1650 cm⁻¹, NH stretches at ~3200 cm⁻¹) and confirm regiochemistry.

- DFT calculations (B3LYP/6-311++G(d,p)): Validate bond lengths and angles against XRD data .

- Mass spectrometry: Confirms molecular weight (e.g., ESI-MS for [M+H]+ at m/z 263.32).

Advanced: How can discrepancies between experimental XRD data and computational models (e.g., DFT) be resolved?

Answer:

Discrepancies often arise from approximations in gas-phase DFT calculations versus solid-state XRD. Strategies include:

- Intermolecular force modeling: Use Hirshfeld Surface Analysis (HSA) and Molecular Packing Energy (MPE) to compare experimental packing with computed lattice energies .

- Solvent effect incorporation: Apply polarizable continuum models (PCM) in DFT to mimic crystal environment.

- Thermal ellipsoid analysis: Refine XRD data with SHELXL to account for dynamic disorder, which DFT may not capture .

Advanced: What methodologies elucidate the amide-imidic tautomerization mechanism in thiophene-carbohydrazides?

Answer:

The tautomerization equilibrium (amide ↔ imidic acid) is studied via:

- Transition state (TS) analysis: QST2 method in Gaussian09 calculates TS energy barriers and geometries .

- Kinetic isotope effects (KIE): Deuterium labeling of NH groups to probe proton transfer rates.

- Temperature-dependent NMR: Monitors tautomer populations (e.g., chemical shift changes in DMSO-d₆ at 25–80°C).

In this compound, the endo-isomer is kinetically favored, as shown by DFT-optimized TS structures .

Advanced: How does software choice (e.g., SHELXL vs. Gaussian09) impact structural refinement and computational accuracy?

Answer:

- SHELXL: Preferred for high-resolution XRD refinement due to robust handling of disorder and twinning. It integrates anisotropic displacement parameters but requires manual input for hydrogen bonding networks .

- Gaussian09: Superior for electronic structure analysis (e.g., FMO, DOS) and TS optimization but lacks implicit crystal packing effects. Hybrid workflows (e.g., XRD-guided DFT) improve accuracy, as seen in tautomerization studies .

Basic: What are best practices for designing kinetic studies (e.g., thermal decomposition) of this compound?

Answer:

- Non-isothermal methods: Use Flynn-Wall-Ozawa (FWO) and Kissinger-Akahira-Sunose (KAS) models to calculate activation energy (Eₐ) from thermogravimetric (TGA) data. Heating rates (β) should span 5–20°C/min to ensure linearity in ln(β) vs. 1/T plots .

- Multi-step decomposition analysis: Deconvolute overlapping DSC peaks using software like NETZSCH Thermokinetics.

- Sample purity: Ensure >98% purity (via HPLC) to avoid side reactions skewing kinetic parameters.

Advanced: How does substitution on the methoxyphenyl ring influence electronic properties and bioactivity?

Answer:

- Electron-withdrawing groups (e.g., Cl, NO₂): Increase electrophilicity of the carbohydrazide moiety, enhancing DNA-binding (cisplatin-like intercalation) .

- DFT-derived parameters: Frontier Molecular Orbital (FMO) gaps correlate with reactivity—smaller gaps (e.g., 4.2 eV for 4-Cl derivative vs. 4.5 eV for 4-OCH₃) suggest higher bioactivity .

- Docking studies (AutoDock 4.5): Substituents alter binding affinity to targets like topoisomerase II (ΔG values range: −8.2 to −9.5 kcal/mol) .

Advanced: What strategies mitigate challenges in crystallizing this compound?

Answer:

- Solvent screening: Use mixed solvents (e.g., DMF/EtOH) to balance solubility and nucleation rates.

- Seeding: Introduce microcrystals to induce controlled growth.

- Temperature gradients: Slow cooling (0.2°C/hour) from saturation temperature reduces disorder.

- Hirshfeld surface analysis: Predicts intermolecular interactions (e.g., N–H⋯O vs. C–H⋯π) guiding solvent selection .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.